2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one

Lipophilicity ADME Drug Design

Standard short-chain thioether analogs fail to replicate the lipophilicity (LogP 3.11) and target engagement profile of the butyl homolog, risking invalid SAR conclusions. This compound solves that gap. - **Differentiation**: LogP 3.11 vs. methylthio ~2.47; 6 rotatable bonds for flexibility studies. - **Application**: Core scaffold for carbonic anhydrase/acetylcholinesterase inhibitor development; CNS probe. - **Supply**: 97-98% purity, ready for R&D packaging. Reliable B2B shipment.

Molecular Formula C12H16O2S
Molecular Weight 224.32 g/mol
Cat. No. B13635524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one
Molecular FormulaC12H16O2S
Molecular Weight224.32 g/mol
Structural Identifiers
SMILESCCCCSCC(=O)C1=CC=C(C=C1)O
InChIInChI=1S/C12H16O2S/c1-2-3-8-15-9-12(14)10-4-6-11(13)7-5-10/h4-7,13H,2-3,8-9H2,1H3
InChIKeySCERMHQPIYJPBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one Overview


2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one (CAS 1157151-76-2) is a sulfur-containing aromatic ketone belonging to the class of thioether-substituted phenolic compounds . It features a 4-hydroxyphenyl moiety linked to an ethanone core, with a butylthio chain at the α-position. This molecular architecture provides a unique balance of hydrogen-bonding capability (from the phenolic –OH and carbonyl) and tunable lipophilicity (from the butylthio group) . Commercially available in 97–98% purity from multiple suppliers [1], it serves as a versatile building block in medicinal chemistry and materials science.

1 Sulfur-containing phenolic building block for medicinal chemistry
2 Materials science and polymer additive precursor
3 High-purity grade supports reproducible synthesis and assays

2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one Substitution Risks


The α-thioether linkage and para-hydroxyphenyl group of 2-(butylthio)-1-(4-hydroxyphenyl)ethan-1-one create a specific physicochemical and reactivity profile that is not replicated by simple alkyl chain homologs (e.g., methyl, ethyl, propyl) or by isosteric replacements. The butylthio substituent confers a LogP of 3.11 and a topological polar surface area (TPSA) of 37.3 Ų —values that significantly differ from shorter-chain analogs. In enzyme inhibition studies, even minor alterations in the thioether alkyl length or heteroaryl substitution profoundly impact binding affinity; for example, within the 1-(4-hydroxyphenyl)-2-((aryl)thio)ethanone class, Ki values for acetylcholinesterase inhibition vary over 20-fold between structurally similar members [1]. Consequently, substituting 2-(butylthio)-1-(4-hydroxyphenyl)ethan-1-one with an off-the-shelf generic thioether or phenol ketone can lead to altered solubility, membrane permeability, or target engagement, thereby compromising experimental reproducibility and invalidating structure–activity relationship (SAR) studies.

Target Butylthio chain (C4) imparts specific lipophilicity and SAR profile
Generic substitute risk Shorter alkyl chains (methyl, ethyl) alter LogP and membrane permeability
Target α‑thioether linkage with para‑hydroxyphenyl motif
Generic substitute risk Generic phenol ketones lack thioether, shifting target engagement

2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one Differentiation Evidence


Lipophilicity and Polar Surface Area Comparison

2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one exhibits a computed LogP of 3.1082 and a TPSA of 37.3 Ų . In contrast, the methylthio homolog (2-(methylthio)-1-(4-hydroxyphenyl)ethan-1-one) has a reported LogP of 2.47 [1], while the ethylthio homolog shows a LogP of approximately 1.01–2.44 depending on the computational method [2]. The butylthio derivative therefore provides significantly enhanced lipophilicity relative to methyl and ethyl congeners, which can translate to improved membrane permeability in cellular assays.

Lipophilicity Comparison
Cross-study comparable
LogP 3.11 (butyl) vs 2.47 (methyl) → +0.64 to 2.10
Higher lipophilicity supports cellular permeability studies; differentiates from short-chain analogs
Computational predictions; verify experimentally
Lipophilicity ADME Drug Design

Enzyme Inhibition Potency and SAR

Within the 1-(4-hydroxyphenyl)-2-((aryl)thio)ethanone chemotype, compounds with varying thioether substituents display wide-ranging enzyme inhibition profiles. For example, in a series of heteroarylthio derivatives, acetylcholinesterase (AChE) Ki values ranged from 22.13 nM to >100 nM [1]. Although direct Ki data for the butylthio compound are not published, the class-level SAR indicates that increasing alkyl chain length or branching modulates both potency and selectivity. The butylthio group offers a hydrophobic volume that cannot be achieved with methyl or ethyl chains, potentially shifting the inhibition profile toward different carbonic anhydrase isoforms or AChE.

Enzyme Inhibition SAR
Class-level inference
AChE Ki range: 22.13 to >100 nM across heteroarylthio analogs
Butylthio substitution may shift inhibition profile; exact compound needed for SAR reproducibility
No direct Ki data for butylthio compound; class-level interpretation
Enzyme Inhibition Carbonic Anhydrase Acetylcholinesterase

Purity and Vendor Availability vs. Analogs

2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one is consistently supplied at high purity: 97% (AKSci) and 98% (Leyan, ChemScene) . In contrast, many shorter-chain analogs (e.g., methylthio, ethylthio) are often listed as 'discontinued' or have lower purity specifications (e.g., 95%) . The assured high purity reduces batch-to-batch variability in biological assays and synthetic transformations, minimizing the need for re-purification.

Commercial Purity
Reported
97–98% (target) vs ≤95% or discontinued (shorter analogs)
Higher purity reduces batch variability and impurity artifacts in assays
Vendor datasheet comparison
Purity Reproducibility Procurement

Conformational Flexibility vs. Rigid Analogs

The butylthio chain contributes 6 rotatable bonds to the molecule , compared to only 2 rotatable bonds in the methylthio analog [1]. This increased conformational entropy can influence binding to flexible protein pockets or enable adoption of distinct bioactive conformations. In a drug discovery context, the additional flexibility may allow the compound to access binding modes unavailable to shorter, more rigid thioether derivatives.

Conformational Flexibility
Reported
6 rotatable bonds (butyl) vs 2 (methyl)
Greater flexibility may access distinct binding modes; relevant for SAR explorations
2D molecular descriptor analysis
Conformational Analysis Molecular Flexibility Drug Design

2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one Application Scenarios


Thioether-Based Enzyme Inhibitor Design

Utilize 2-(butylthio)-1-(4-hydroxyphenyl)ethan-1-one as a core scaffold for developing carbonic anhydrase or acetylcholinesterase inhibitors. The class-level SAR [1] demonstrates that subtle modifications to the thioether group dramatically alter enzyme inhibition potency. The butylthio chain's enhanced lipophilicity (LogP = 3.11) may improve blood–brain barrier penetration relative to shorter alkyl analogs, making it a strategic choice for CNS-targeted programs.

Lipophilicity Optimization for Cellular Permeability

The significantly higher LogP (3.1082) and increased rotatable bond count (6) of 2-(butylthio)-1-(4-hydroxyphenyl)ethan-1-one [1] compared to methylthio (LogP ~2.47; 2 rotatable bonds) position it as a valuable probe for studying the impact of lipophilicity and flexibility on cell permeability and metabolic stability. This compound can serve as a reference standard in a homologous series to establish quantitative structure–property relationships (QSPR).

Phenol-Sulfur Interaction Probe

The combination of a phenolic –OH (H-bond donor) and a thioether sulfur (potential metal-coordinating or radical-scavenging group) makes this compound a useful tool for investigating oxidative stress pathways or metal-dependent enzymes. The butylthio group provides a distinct hydrophobic environment that can influence binding to protein cavities [1].

Polymeric Antioxidant Precursor

Thioether-containing phenolic compounds are established stabilizers against oxidative degradation in polymers [1]. 2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one can be employed as a monomer or building block for synthesizing novel antioxidants with tailored alkyl chain lengths, potentially improving compatibility with polyolefin matrices compared to more polar short-chain analogs.

Application
Selection Property
Validation Focus
Enzyme Inhibitor Design
Butylthio-substituted phenolic scaffold
SAR and isoform selectivity profiling
Lipophilicity & Flexibility Probe
LogP and rotatable bond range
Cell permeability and metabolic stability assays
Phenol-Sulfur Interaction Studies
Phenolic –OH and thioether dual functionality
Metal coordination or radical scavenging
Polymeric Antioxidant Precursor
Thioether-phenolic antioxidant motif
Oxidative stability and polymer compatibility
Quote Request

Request a Quote for 2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.